![molecular formula C14H10N4O2 B11854398 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide CAS No. 88346-09-2](/img/structure/B11854398.png)
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide typically involves multi-step reactions. One common method includes the copper-catalyzed oxidative cascade cyclization of activated alkenes with azobis compounds. This method provides an efficient route to obtain the desired compound with good yields . The reaction conditions often involve the use of copper catalysts and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper catalysts, azobis compounds, and other radical initiators . The major products formed from these reactions are often structurally diverse benzimidazo[2,1-a]isoquinolin-6(5H)-ones .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In the industrial sector, it is used in the production of functional materials and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to undergo radical cascade reactions, which facilitate the formation of complex molecular structures . These reactions are often catalyzed by copper and involve the formation of radical intermediates that lead to the desired products .
Comparison with Similar Compounds
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide can be compared with other similar compounds such as benzimidazo[2,1-a]isoquinolin-6(5H)-ones and quinolin-2-ones . These compounds share similar structural features and undergo comparable chemical reactions. this compound is unique due to its specific functional groups and the efficiency of its synthetic routes .
Properties
CAS No. |
88346-09-2 |
|---|---|
Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(5-hydroxybenzo[h]quinolin-6-yl)iminourea |
InChI |
InChI=1S/C14H10N4O2/c15-14(20)18-17-12-9-5-2-1-4-8(9)11-10(13(12)19)6-3-7-16-11/h1-7,19H,(H2,15,20) |
InChI Key |
ISKVXWXFOHJQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=C2N=NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)
![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)
![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)
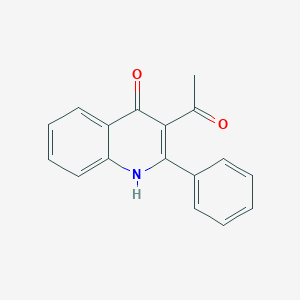
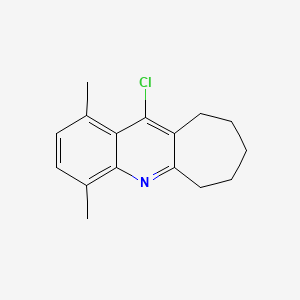
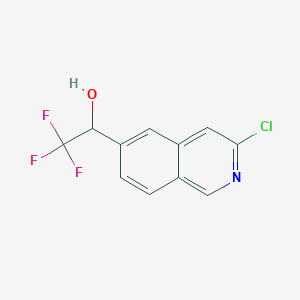



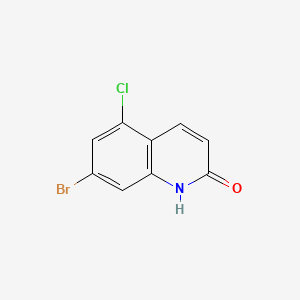
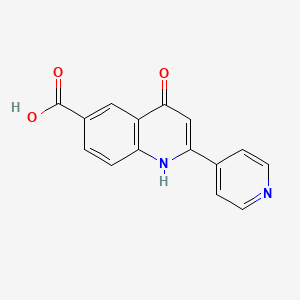

![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)
